Cas no 97193-46-9 (TzBIPY)

TzBIPY structure
TzBIPY structure
Nome do Produto:TzBIPY
N.o CAS:97193-46-9
MF:C14H8N4S2
MW:296.370119094849
CID:4742924

TzBIPY Propriedades químicas e físicas

Nomes e Identificadores

    • 2,5-Di(4-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole
    • 2,5-Di-4-pyridinylthiazolo[5,4-d]thiazole (ACI)
    • Thiazolo[5,4-d]thiazole, 2,5-di-4-pyridyl- (7CI)
    • 2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole
    • NSC 34410
    • TzBIPY
    • 4-[5-(PYRIDIN-4-YL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOL-2-YL]PYRIDINE
    • Inchi: 1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H
    • Chave InChI: KBXDZYVLDKNMQL-UHFFFAOYSA-N
    • SMILES: N1C=CC(C2SC3=C(SC(C4C=CN=CC=4)=N3)N=2)=CC=1

TzBIPY Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240980-100mg
2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 98%
100mg
¥554.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240980-1g
2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 98%
1g
¥2722.00 2024-04-23
Ambeed
A1494757-250mg
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 95%
250mg
$124.0 2025-03-03
Chemenu
CM542686-100mg
2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 97%
100mg
$73 2024-07-18
1PlusChem
1P0251DR-100mg
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 95%
100mg
$67.00 2024-04-19
Ambeed
A1494757-1g
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 95%
1g
$331.0 2025-03-03
1PlusChem
1P0251DR-1g
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 95%;RG
1g
$256.00 2024-04-19
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
ML3808628-1g
TzBIPY
97193-46-9 95%
1g
¥2000 2023-11-21
1PlusChem
1P0251DR-250mg
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 95%;RG
250mg
$108.00 2024-04-19
Ambeed
A1494757-100mg
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
97193-46-9 95%
100mg
$74.0 2025-03-03

TzBIPY Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Dimethylformamide ;  6 h, 150 °C
Referência
Multi-Stimuli Responsive Thiazolothiazole Viologen-Containing Poly(2-Isopropyl-2-Oxazoline) and Its Multi-Modal Thermochromism, Photochromism, Electrochromism, and Solvatofluorochromism Applications
Rathod, Pramod V.; Puguan, John Marc C.; Kim, Hern, Advanced Materials Interfaces, 2023, 10(3),

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Dimethylformamide ;  8 h, 153 °C
Referência
Composite chromogenic compositions and applications thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, 150 °C
Referência
Cyclophanes for live-cell imaging
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Dimethylformamide ;  12 h, 160 °C
Referência
Two-Dimensional Coordination Polymer Showing Spin-Crossover Behavior with a 64 K Wide Hysteresis Loop
Dong, Ya-Nan; Liu, Zhi-Kun; Xue, Jin-Peng; Li, Yun; Sun, Ke; et al, Inorganic Chemistry, 2022, 61(50), 20232-20236

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Dimethylformamide ;  2.5 h, 153 °C
Referência
U-Shaped Aromatic Ureadicarboxylic Acids as Versatile Building Blocks: Construction of Ladder and Zigzag Networks and Channels
Hisamatsu, Shugo; Masu, Hyuma; Azumaya, Isao; Takahashi, Masahiro; Kishikawa, Keiki; et al, Crystal Growth & Design, 2011, 11(12), 5387-5395

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Dimethylformamide ;  6 h, reflux
Referência
Electrochemical and Electrocatalytic Characteristics of Coordination Polymers Based on Trinuclear Pivalates and Heterocyclic Bridging Ligands
Lytvynenko, A. S.; Polunin, R. A.; Kiskin, M. A.; Mishura, A. M.; Titov, V. E.; et al, Theoretical and Experimental Chemistry, 2015, 51(1), 54-61

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Dimethylformamide ;  overnight, 140 °C
Referência
Humidity- and temperature-tunable multicolor luminescence of cucurbit[8]uril-based supramolecular assembly
Jiang, Tao; Wang, Xi; Wang, Jie; Hu, Guoping; Ma, Xiang, ACS Applied Materials & Interfaces, 2019, 11(15), 14399-14407

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Dimethylformamide ;  6 h, reflux
Referência
Modulating Excitation Energy of Luminescent Metal-Organic Frameworks for Detection of Cr(VI) in Water
Li, Peng; Yin, Xue-Mei; Gao, Lu-Lu; Yang, Shuai-Liang; Sui, Qi; et al, ACS Applied Nano Materials, 2019, 2(7), 4646-4654

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Oxygen Solvents: Dimethylformamide ;  overnight, 153 °C
Referência
Applications of low-cost, thermal and electrochemically stable organic compounds as high performance redox active materials in redox flow batteries
, United States, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Oxygen Solvents: Dimethylformamide ;  overnight, 153 °C
Referência
A π-Conjugation Extended Viologen as a Two-Electron Storage Anolyte for Total Organic Aqueous Redox Flow Batteries
Luo, Jian; Hu, Bo; Debruler, Camden; Liu, Tianbiao Leo, Angewandte Chemie, 2018, 57(1), 231-235

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, 150 °C
Referência
ExTzBox: A Glowing Cyclophane for Live-Cell Imaging
Roy, Indranil ; Bobbala, Sharan ; Zhou, Jiawang ; Nguyen, Minh T. ; Nalluri, Siva Krishna Mohan ; et al, Journal of the American Chemical Society, 2018, 140(23), 7206-7212

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Oxygen Solvents: Dimethylformamide ;  6 h, 150 °C; overnight
Referência
Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism
Woodward, Alexis N.; Kolesar, Justin M.; Hall, Sara R.; Saleh, Nemah-Allah; Jones, Daniel S.; et al, Journal of the American Chemical Society, 2017, 139(25), 8467-8473

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Dimethylformamide ;  6 h, reflux
Referência
Preparation of (thiazolo[5,4-d]thiazole-diyl)bis(pyridinium) salt as fluorescent probe for light water content detection in heavy water
, China, , ,

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Dimethylformamide ;  8 h, 130 °C; 130 °C → rt
1.2 Reagents: Oxygen ;  2 h, rt
Referência
Enabling Control over Mechanical Conformity and Luminescence in Molecular Crystals: Interaction Engineering in Action
Ghora, Madhubrata; Majumdar, Prabhat; Anas, Mohammed; Varghese, Shinto, Chemistry - A European Journal, 2020, 26(63), 14488-14495

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Nitrobenzene ;  30 min, 150 °C; 150 °C → rt
1.2 Reagents: Chloranil Solvents: Tetrahydrofuran ;  10 min, rt → reflux
Referência
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence
Dessi, Alessio; Calamante, Massimo; Mordini, Alessandro; Zani, Lorenzo; Taddei, Maurizio; et al, RSC Advances, 2014, 4(3), 1322-1328

Synthetic Routes 16

Condições de reacção
1.1 Solvents: Dimethylformamide ;  2.5 h, reflux
Referência
Thiazolothiazole-based luminescent metal-organic frameworks with ligand-to-ligand energy transfer and Hg2+-sensing capabilities
Khatun, Amina; Panda, Dillip K.; Sayresmith, Nickolas; Walter, Michael G. ; Saha, Sourav, Inorganic Chemistry, 2019, 58(19), 12707-12715

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Dimethylformamide ;  6 h, 150 °C
Referência
Design of Thiazolo[5,4-d]thiazole-Bridged Ionic Covalent Organic Polymer for Highly Selective Oxygen Reduction to H2O2
Li, Wenqian; Zhao, Zhiyang; Hu, Weibo ; Cheng, Qingqing; Yang, Lijun ; et al, Chemistry of Materials, 2020, 32(19), 8553-8560

Synthetic Routes 18

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, 150 °C
Referência
Photon Upconversion in a Glowing Metal-Organic Framework
Roy, Indranil ; Goswami, Subhadip ; Young, Ryan M. ; Schlesinger, Itai; Mian, Mohammad Rasel ; et al, Journal of the American Chemical Society, 2021, 143(13), 5053-5059

Synthetic Routes 19

Condições de reacção
1.1 Solvents: Dimethylformamide ;  overnight, reflux
Referência
Preparation of atom transfer radical polymerization photocatalyst based on dipyridylthiadiazole quaternary ammonium salt derivatives and its application
, China, , ,

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Nitrobenzene ;  24 h, 130 °C
Referência
A one-step synthesis towards new ligands based on aryl-functionalized thiazolo[5,4-d]thiazole chromophores
Knighton, Richard C.; Hallett, Andrew J.; Kariuki, Benson M.; Pope, Simon J. A., Tetrahedron Letters, 2010, 51(41), 5419-5422

TzBIPY Raw materials

TzBIPY Preparation Products

TzBIPY Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97193-46-9)TzBIPY
A1245689
Pureza:99%
Quantidade:1g
Preço ($):271